Ac-VAD-AFC

Apoptosis Enzymology Fluorometric Assay

Ac-VAD-AFC is the premier broad-spectrum caspase substrate for quantitative apoptosis and inflammasome research. Its VAD sequence detects caspase-1, -3, -4, and -7 simultaneously, providing a total caspase activity readout. Ideal for primary screening of apoptotic modulators and validation of pan-caspase inhibitors like Z-VAD-FMK. Avoid pathway misidentification—use Ac-VAD-AFC for comprehensive caspase profiling before deconvolution with selective probes.

Molecular Formula C24H27F3N4O8
Molecular Weight 556.5 g/mol
Cat. No. B12362936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-VAD-AFC
Molecular FormulaC24H27F3N4O8
Molecular Weight556.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C=C(C(=O)O2)C(F)(F)F)NC(=O)C
InChIInChI=1S/C24H27F3N4O8/c1-10(2)19(29-12(4)32)22(37)28-11(3)20(35)31-16(9-18(33)34)21(36)30-14-6-5-13-7-15(24(25,26)27)23(38)39-17(13)8-14/h5-8,10-11,16,19H,9H2,1-4H3,(H,28,37)(H,29,32)(H,30,36)(H,31,35)(H,33,34)/t11-,16-,19-/m0/s1
InChIKeyWYJCIXPWRHUSJP-UTLVKMTRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-VAD-AFC: A Broad-Spectrum Fluorogenic Substrate for Multi-Caspase Activity Screening


Ac-VAD-AFC (N-Acetyl-Val-Ala-Asp-7-amino-4-trifluoromethylcoumarin) is a cell-permeable, synthetic peptide substrate designed for the quantitative detection of caspase activity . Its core VAD sequence is recognized and cleaved by multiple caspases, including caspase-1, -3, -4, and -7, liberating the fluorescent AFC reporter for real-time measurement in cell lysates or with purified enzymes . As a broad-spectrum probe, it serves as a primary screening tool in apoptosis and inflammasome research before deploying more selective substrates.

Why Ac-VAD-AFC Is Not a Direct Functional Substitute for Caspase-Specific Probes


Substituting Ac-VAD-AFC with a more selective substrate like Ac-DEVD-AFC or Ac-YVAD-AFC fundamentally alters the experimental readout and can lead to misinterpretation of enzymatic pathways. Ac-VAD-AFC's strength lies in its broad reactivity, capturing the collective activity of initiator and executioner caspases . In contrast, a specific substrate like Ac-DEVD-AFC is engineered for high selectivity towards caspase-3/7, showing minimal cross-reactivity with other family members [1]. Therefore, using Ac-VAD-AFC as a 'generic' alternative for a specific caspase assay would mask the individual contributions of different enzymes, while using a specific probe when a pan-caspase profile is desired would provide an incomplete picture of the overall apoptotic response.

Quantitative Evidence for Ac-VAD-AFC Differentiation and Selection


Broad Caspase Reactivity Profile vs. Specific Substrate Ac-DEVD-AFC

Ac-VAD-AFC functions as a broad-spectrum substrate, demonstrating significant cleavage by a wider array of caspases than the more specific executioner caspase probe Ac-DEVD-AFC. While Ac-DEVD-AFC is a highly selective substrate for caspase-3 and -7, Ac-VAD-AFC is effectively processed by caspase-1, -3, -4, -6, -7, -8, and -9 . For caspase-3 specifically, Ac-VAD-AFC retains substantial but sub-maximal activity, with reports indicating approximately 80% relative cleavage compared to the optimal DEVD sequence [1]. This broader reactivity makes Ac-VAD-AFC suitable for pan-caspase activity assessments.

Apoptosis Enzymology Fluorometric Assay

Sequence-Based Substrate Differentiation from Ac-YVAD-AFC

The tetrapeptide sequence VAD in Ac-VAD-AFC confers a different enzyme recognition profile compared to the YVAD sequence in Ac-YVAD-AFC. The P4 residue is a critical determinant of caspase specificity . Ac-YVAD-AFC, with a tyrosine at P4, is a highly preferred substrate for caspase-1 and exhibits weak activity toward caspase-4, but is not cleaved by caspase-3 . In contrast, the valine at the P4 position in Ac-VAD-AFC enables recognition by caspase-1, but also permits cleavage by caspase-3, -4, and -7 .

Inflammasome Caspase-1 Substrate Specificity

Fluorogenic Properties: AFC-Based Detection vs. Chromogenic pNA Substrates

Ac-VAD-AFC utilizes the AFC (7-amino-4-trifluoromethylcoumarin) fluorophore, which provides significantly higher sensitivity compared to chromogenic substrates like Ac-VAD-pNA (p-nitroanilide). Upon enzymatic cleavage, free AFC exhibits a large Stokes shift with excitation/emission maxima at 400/505 nm, enabling highly sensitive and specific quantification of activity in complex biological samples [1]. Chromogenic pNA-based substrates are less sensitive and are monitored by absorbance at ~405 nm, which is more susceptible to interference from cellular debris and colored compounds in cell lysates .

Fluorimetry Assay Development Signal Detection

Optimal Use Cases for Ac-VAD-AFC in Apoptosis and Inflammasome Research


Primary Pan-Caspase Activity Screening in Drug Discovery

In early-stage drug discovery, compounds are screened for their ability to induce or inhibit apoptosis. Ac-VAD-AFC is the preferred substrate for an initial, broad-spectrum assessment of caspase activation in cell-based assays . This allows researchers to rapidly identify hits that modulate the overall apoptotic machinery without prematurely focusing on a single protease, after which they can transition to more specific substrates (e.g., Ac-DEVD-AFC) for pathway deconvolution.

Confirming Broad-Spectrum Inhibition by Pan-Caspase Inhibitors

When validating the efficacy of pan-caspase inhibitors like Z-VAD-FMK, a substrate with a correspondingly broad reactivity profile is required. Ac-VAD-AFC serves as an ideal counter-screen to confirm that the inhibitor is effectively blocking multiple caspases (including caspase-1, -3, -4, -7), rather than just a specific subset. This provides a more comprehensive measure of the inhibitor's functional potency in cell lysates .

Quantifying Total Caspase Activity in Heterogeneous Tissue or Cell Lysates

In complex biological samples, such as tissue homogenates or lysates from cells undergoing multifaceted stress responses, multiple caspase pathways may be activated concurrently. Using Ac-VAD-AFC in a fluorometric assay [1] provides a single, integrated readout of total 'caspase-like' activity. This approach is valuable for comparing the overall apoptotic burden between different treatment groups, disease states, or genetic backgrounds before more detailed mechanistic dissection is performed.

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